molecular formula C14H18N4OS B2519467 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448037-23-7

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2519467
CAS No.: 1448037-23-7
M. Wt: 290.39
InChI Key: IIAGJAPVOGXNBE-UHFFFAOYSA-N
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Description

The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea belongs to the class of urea derivatives featuring a pyrazole-thiophene hybrid scaffold. Its structure comprises:

  • A 5-cyclopropyl-1-methyl-1H-pyrazole moiety linked via a methylene bridge to the urea core.
  • A thiophen-2-ylmethyl substituent on the opposing urea nitrogen.

Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18-13(10-4-5-10)7-11(17-18)8-15-14(19)16-9-12-3-2-6-20-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAGJAPVOGXNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula for this compound indicates a complex structure that includes a pyrazole ring, a cyclopropyl group, and a thiophene moiety. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and diketones to form the pyrazole structure, followed by the introduction of the cyclopropyl and thiophene groups through cyclocondensation techniques .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The unique structural features allow it to modulate biochemical pathways effectively. Notably, compounds with similar structures have demonstrated significant enzyme inhibition, including cyclooxygenase enzymes, which are crucial in inflammatory processes .

Pharmacological Properties

Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities:

  • Antitumor Activity : Several pyrazole derivatives have shown promising results against cancer cell lines by inhibiting key oncogenic pathways .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial effects against various pathogens, showcasing moderate to excellent activity in some cases .

Antitumor Activity

In a study assessing the antitumor effects of pyrazole derivatives, compounds were evaluated for their inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may share similar properties .

Anti-inflammatory Studies

A comparative analysis on the anti-inflammatory effects of various pyrazole derivatives revealed that compounds structurally related to this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), underscoring their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Efficacy

Research has documented the antimicrobial efficacy of pyrazole derivatives against several bacterial strains. In vitro studies demonstrated that specific derivatives exhibited substantial inhibition of bacterial growth, indicating that this compound could be explored further for its antimicrobial potential .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of selected pyrazole derivatives compared to this compound:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
1-(5-Cyclopropyl-1-methyl)-3-(thiophen-2-methyl)ureaModerateSignificantModerate
1-(5-Cyclopropyl)-3-methylureaHighLowHigh
1-(5-Cyclopropyl)-3-phenylylureaLowModerateSignificant

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research shows that it can inhibit various cancer cell lines, including melanoma, renal, breast, ovarian, and leukemia cells. The growth inhibition concentration (GI50) values for these activities can be as low as 0.1μM0.1\,\mu M, demonstrating potent efficacy against multiple types of cancer.

Urease Inhibition

The compound's thiourea skeleton is associated with urease inhibition, which is critical in treating conditions such as kidney stones and peptic ulcers. Urease inhibitors are sought after due to their potential to mitigate the adverse effects caused by urease activity in the human body. Preliminary studies suggest that derivatives of thiourea exhibit promising anti-urease activity .

Antifungal Properties

Thiophene derivatives have been explored for their antifungal activity. The incorporation of thiophene in the structure of this compound may enhance its antifungal efficacy against various fungal strains. Studies have shown that related compounds with thiophene moieties demonstrate favorable antifungal activity, indicating a potential application for this compound in treating fungal infections .

Synthesis and Mechanisms of Action

The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring :
    • Reagents : Hydrazine hydrate and ethyl acetoacetate.
    • Conditions : Reflux in ethanol.
  • Cyclopropyl Substitution :
    • Reagents : Cyclopropyl bromide.
    • Conditions : Base-catalyzed alkylation.
  • Urea Moiety Formation :
    • Reagents : Isocyanates.
    • Conditions : Room temperature with a base.

These synthetic pathways highlight the versatility of the compound's structure and its potential for further modifications to enhance biological activity.

Case Studies

Several case studies have explored the biological activities of similar compounds:

StudyCompoundActivityFindings
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamineAnticancerInhibits multiple cancer cell lines with low GI50 values
Thiourea DerivativesUrease InhibitionEffective against urease-related conditions
Thiophene DerivativesAntifungalExhibits significant antifungal properties

These studies underscore the compound's potential in medicinal chemistry and warrant further exploration into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Urea Core

Aryl vs. Heteroaryl Substituents
  • Thiophen-2-ylmethyl Group (Target Compound) : The thiophene ring introduces sulfur-mediated π-π interactions and enhanced solubility in polar solvents compared to purely aromatic systems. Crystal data for thiophene-containing analogs (e.g., 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole ) reveal dihedral angles of ~36–39° between thiophene and adjacent rings, suggesting moderate conjugation .
  • 4-(Trifluoromethyl)phenyl Group (CAS 1448073-24-2) : The electron-withdrawing CF₃ group increases lipophilicity (ClogP ≈ 3.5) and metabolic stability but may reduce aqueous solubility. This substituent is common in kinase inhibitors targeting hydrophobic binding pockets .
  • Phenyl/Triazole Hybrids (): Compounds like 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea exhibit dual hydrogen-bond donor/acceptor capacity, enhancing affinity for ATP-binding sites .
Pyrazole Substitution Patterns
  • Similar derivatives (e.g., 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas) show that substituents at the pyrazole 5-position modulate bioactivity .
  • 5-Phenyl-1H-pyrazole Derivatives () : Aryl groups at the pyrazole 5-position enhance π-stacking but may increase cytotoxicity due to planar aromatic systems .

Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Crystal Packing
  • Urea derivatives exhibit strong hydrogen-bonding networks. For example, 5-chloro-2-(thiophen-2-yl)benzimidazole forms chains via C–H···N interactions, which stabilize crystal lattices .
  • The thiophene-methyl group in the target compound may engage in weaker C–H···S interactions compared to the stronger N–H···O bonds in trifluoromethylphenyl analogs .
In Silico Predictions
  • 1-Cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea () demonstrates favorable ADMET profiles, suggesting that urea-thiophene hybrids may also exhibit drug-like properties with moderate LogP (2.5–3.5) and acceptable bioavailability .

Comparative Data Table

Compound Name Substituents (R₁, R₂) Molecular Weight Key Features Reference ID
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea R₁ = Thiophen-2-ylmethyl, R₂ = Cyclopropyl ~335.4* Enhanced solubility via thiophene; moderate steric bulk
1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea R₁ = 4-CF₃Ph, R₂ = Cyclopropyl 338.33 High lipophilicity; kinase inhibition potential
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea R₁ = Phenyl, R₂ = Triazole-thioether ~458.5 Dual hydrogen-bonding; chemosensitization activity
1-Alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas R₁ = Alkyl, R₂ = Hydroxymethyl Variable Tunable hydrophilicity; antimicrobial applications

*Estimated based on structural analogs.

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